molecular formula C31H32Cl2N6O9 B13778512 (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 88701-70-6

(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B13778512
CAS No.: 88701-70-6
M. Wt: 703.5 g/mol
InChI Key: PCFFQKMMNYOWBA-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves multiple steps, starting from the preparation of the triazolobenzodiazepine core. The key steps include:

    Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzodiazepine moiety: This step involves the condensation of the triazole ring with a benzodiazepine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is studied for its potential effects on various biological systems. It is particularly of interest for its potential anxiolytic and anticonvulsant properties.

Medicine

In medicine, this compound is being investigated for its potential use in the treatment of anxiety disorders and epilepsy. Its unique structure allows it to interact with specific receptors in the brain, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and other chemical products. Its versatility makes it a valuable tool for researchers and manufacturers alike.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the brain. It is believed to bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of other benzodiazepines, but the presence of the triazole ring may confer additional properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine apart from these compounds is the presence of the triazole ring, which may enhance its binding affinity and specificity for certain receptors. Additionally, the (E)-but-2-enedioic acid moiety may confer unique pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.

Properties

CAS No.

88701-70-6

Molecular Formula

C31H32Cl2N6O9

Molecular Weight

703.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C23H24Cl2N6O.2C4H4O4/c1-32-13-12-29-8-10-30(11-9-29)23-28-27-21-15-26-22(17-4-2-3-5-19(17)25)18-14-16(24)6-7-20(18)31(21)23;2*5-3(6)1-2-4(7)8/h2-7,14H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

PCFFQKMMNYOWBA-LVEZLNDCSA-N

Isomeric SMILES

COCCN1CCN(CC1)C2=NN=C3N2C4=C(C(=NC3)C5=CC=CC=C5Cl)C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.